Home > Products > Screening Compounds P129783 > 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide - 941888-58-0

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Catalog Number: EVT-2889386
CAS Number: 941888-58-0
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as LAH-1, is a synthetic small molecule that has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase. [] The c-Met pathway is involved in various cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is implicated in multiple human cancers. LAH-1 is a promising candidate for the treatment of non-small cell lung cancer due to its specific targeting of the c-Met pathway. []

Synthesis Analysis

The synthesis of LAH-1 involves a multi-step process starting from commercially available materials. [] While the specific steps are not described in the provided abstracts, the general approach likely involves the formation of the pyridazinone core followed by coupling reactions to introduce the acetamide and fluorophenyl substituents. Further modifications may be required to introduce the hydroxyazetidine carboxamide group.

Molecular Structure Analysis

The molecular structure of LAH-1 consists of a pyridazinone core substituted with a 4-fluorophenyl acetamide group at the nitrogen atom and a 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl group at the 3-position. [] Additionally, a 2-(3-hydroxyazetidine-1-carboxamido)pyridine group is linked to the phenyl ring through an ether linkage. [] The specific stereochemistry of the molecule, if any, is not described in the provided abstracts.

Mechanism of Action

LAH-1 inhibits the c-Met receptor tyrosine kinase, which is activated by the binding of hepatocyte growth factor (HGF). [] The inhibition of c-Met by LAH-1 blocks downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. [] This mechanism of action makes LAH-1 a potential therapeutic agent for cancers driven by c-Met activation.

Applications

Cancer Research:

  • Non-Small Cell Lung Cancer: LAH-1 demonstrates potent antiproliferative activity against non-small cell lung cancer cells, particularly EBC-1 cells. [] This suggests its potential as a therapeutic agent for this specific type of lung cancer.
  • Inhibition of Cancer Cell Processes: LAH-1 effectively modulates the HGF/c-Met pathway, induces apoptosis, inhibits colony formation, and suppresses cell migration and invasion. [] These effects indicate its potential to target multiple aspects of cancer development and progression.

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: OR-1896 is a metabolite of the drug levosimendan. It demonstrates significant hemodynamic activity, even at sub-therapeutic concentrations. Similar to levosimendan, OR-1896 produces direct inotropic effects, increasing cardiac contractility, and causes direct relaxation of the peripheral vasculature. [, ] These effects are achieved through the activation of ATP-sensitive potassium channels (KATP) and large conductance Ca2+-activated K+ channels (BKCa). [, ] While OR-1896 is less potent than dobutamine in increasing dP/dt, a measure of cardiac contractility, it is more potent than milrinone. [, ] Interestingly, OR-1896 is more potent than levosimendan itself in reducing blood pressure and peripheral resistance. [, ]

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

Compound Description: OR-1855 is another metabolite of levosimendan. It is rapidly metabolized to OR-1896 in rats, leading to the assumption that its observed effects are primarily mediated by OR-1896. [, ] Unlike levosimendan and OR-1896, OR-1855 does not elicit significant direct inotropic effects in rats. [, ]

(R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl)phenyl)hydrazono)-2-cyanoacetic acid (DP-1)

Compound Description: DP-1 is a novel degradation product of levosimendan, specifically observed under acidic conditions. [] It is characterized by a molecular formula of C14H14N4O4. []

(R,E)-2-amino-N'-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoacetohydrazonoyl cyanide (DP-2)

Compound Description: DP-2 is another degradation product of levosimendan, observed under both basic and peroxide conditions. It arises from the conversion of a cyano group to an amide group. []

(R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (DP-3)

Compound Description: DP-3 is a degradation product of levosimendan formed by the cleavage of the aryl nitrogen bond of the benzene-substituted dicyano hydrazine moiety. [] This degradation is observed under both basic and peroxide conditions. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule was identified through in silico docking as a potential antagonist of constitutively active Gsα, particularly the R201H mutant responsible for McCune-Albright Syndrome. [, , ] In HEK cells expressing this mutant, the compound significantly reduced cAMP levels in a dose-dependent manner without affecting basal cAMP levels in cells with wild-type Gsα. [, , ]

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule was also identified through in silico docking as a potential antagonist of the constitutively active Gsα R201H mutant. [, , ] Similar to the previous compound, it significantly reduced cAMP levels in HEK cells expressing the mutant without affecting those with wild-type Gsα. [, , ]

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound exhibits anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It demonstrates broad neutralizing activity against group M HIV-1 isolates. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4-methylphenyl)acetamide (7)

Compound Description: This compound, identified through a virtual screen targeting the PI(4,5)P2 binding pocket of HIV-1 MA protein, displays potent anti-HIV-1 activity. [] It competes with PI(4,5)P2 for MA binding, leading to decreased virus production. [] Mutations within the PI(4,5)P2 binding site of MA diminish the antiviral effect of this compound. [] Similar to the previous compound, it exhibits broad neutralizing activity against group M HIV-1 isolates. []

Properties

CAS Number

941888-58-0

Product Name

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

IUPAC Name

2-(4-fluorophenyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide

Molecular Formula

C19H16FN3O2

Molecular Weight

337.354

InChI

InChI=1S/C19H16FN3O2/c1-23-19(25)10-9-17(22-23)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)

InChI Key

PHTWIJUFZUWXRW-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.